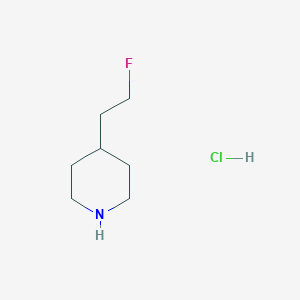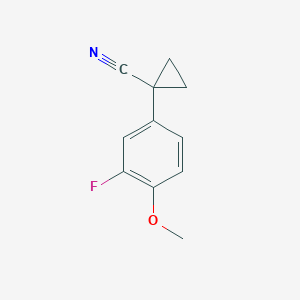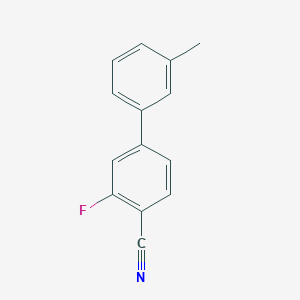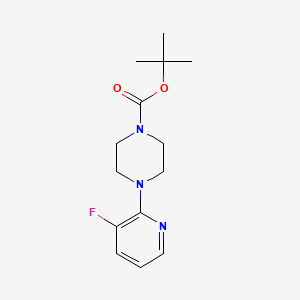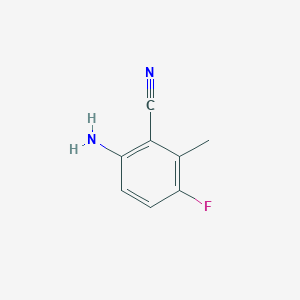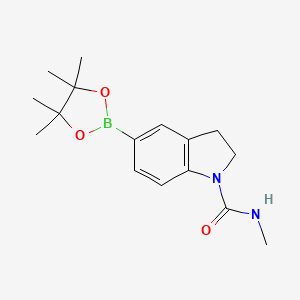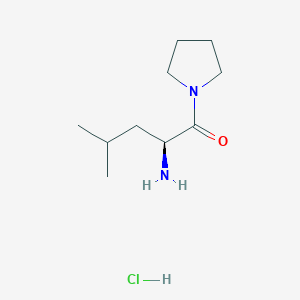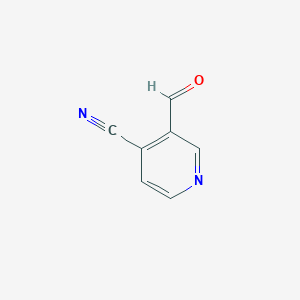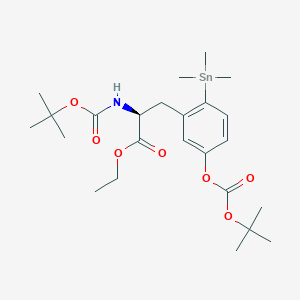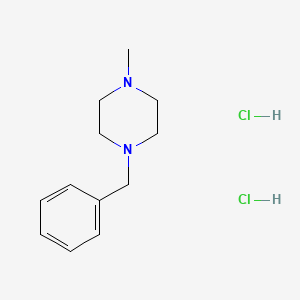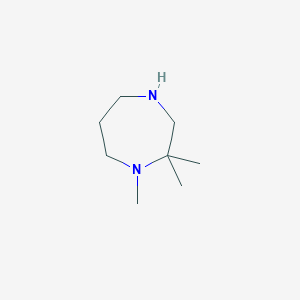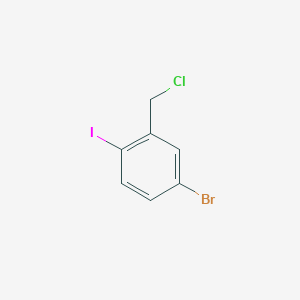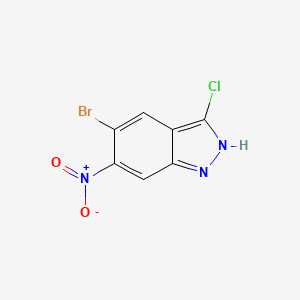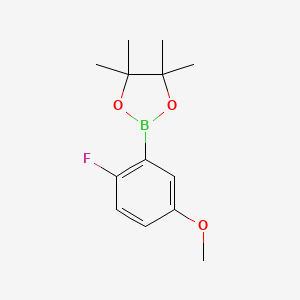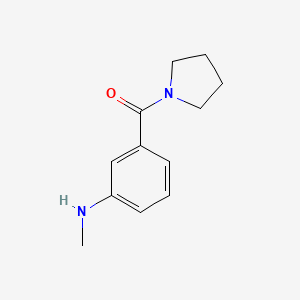
N-methyl-3-(pyrrolidine-1-carbonyl)aniline
Descripción general
Descripción
“N-methyl-3-(pyrrolidine-1-carbonyl)aniline” is a complex organic compound. Unfortunately, there is limited information available about this specific compound1. However, it appears to contain a pyrrolidine ring, which is a common structure in many organic compounds2.
Synthesis Analysis
The synthesis of pyrrolidine derivatives has been widely studied3. The process often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings2. However, the specific synthesis process for “N-methyl-3-(pyrrolidine-1-carbonyl)aniline” is not readily available in the literature.
Molecular Structure Analysis
The molecular structure of “N-methyl-3-(pyrrolidine-1-carbonyl)aniline” is not explicitly provided in the available literature. However, it likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom4.Chemical Reactions Analysis
The chemical reactions involving pyrrolidine derivatives are diverse and depend on the specific compound5. Pyrrolidine itself is known to participate in various reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination5. However, the specific reactions of “N-methyl-3-(pyrrolidine-1-carbonyl)aniline” are not detailed in the available literature.
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-methyl-3-(pyrrolidine-1-carbonyl)aniline” are not explicitly provided in the available literature. However, pyrrolidine, a related compound, is a colorless liquid that is miscible with water and most organic solvents6.Aplicaciones Científicas De Investigación
Applications in Androgen Receptor Antagonism
N-methyl-3-(pyrrolidine-1-carbonyl)aniline derivatives have been studied for their potential as novel androgen receptor (AR) antagonists. These compounds, particularly N-[4-[(benzyl)(4-nitrophenyl)amino]-1-methylpyrrole-2-carbonyl]pyrrolidine, have shown potent AR antagonistic activity, rivalling conventional anilide-type AR antagonists. They demonstrate a strong affinity for mutated ARs and inhibit testosterone-induced production of prostate-specific antigen in cells with mutated ARs, indicating potential application in prostate cancer treatment (Wakabayashi et al., 2008).
Crystal Structural Analysis
Research into the crystal structure of compounds like 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline (PSMA) provides insight into their molecular geometry and intermolecular interactions, which is crucial for understanding their behavior in various applications. Studies have revealed their essentially coplanar structure and the presence of strong N-H···O hydrogen bonds, indicating potential applications in materials science and molecular engineering (Krishnan et al., 2021).
Electroluminescence in Platinum Complexes
The compound has applications in the development of highly luminescent platinum complexes used in organic light-emitting diode (OLED) devices. These complexes, incorporating derivatives of N-methyl-3-(pyrrolidine-1-carbonyl)aniline, exhibit strong emission spectra and high quantum yields, covering a broad spectrum from blue to red. Their structured emission spectra and long life times make them suitable for use in high-efficiency OLEDs (Vezzu et al., 2010).
Surface Bonding and Aromaticity
The adsorption properties of related compounds on surfaces have been studied, revealing their ability to retain aromatic character upon bonding and demonstrating potential applications in surface chemistry and sensor technology. For instance, aniline and pyrrole can bond to the Si(001) surface, maintaining their aromatic nature and forming a Si-N tether, which could have implications for semiconductor technology and material sciences (Cao et al., 2001).
Safety And Hazards
The safety and hazards associated with “N-methyl-3-(pyrrolidine-1-carbonyl)aniline” are not explicitly stated in the available literature. However, pyrrolidine, a related compound, is known to be flammable and can cause harm if swallowed or inhaled7.
Direcciones Futuras
Pyrrolidine derivatives, including “N-methyl-3-(pyrrolidine-1-carbonyl)aniline”, have potential for further research and development in drug discovery due to their diverse biological activities28. The design of new pyrrolidine compounds with different biological profiles is an ongoing area of interest2.
Please note that the information provided is based on the available literature and may not fully cover the specific properties of “N-methyl-3-(pyrrolidine-1-carbonyl)aniline”. Further research may be needed to obtain more detailed information.
Propiedades
IUPAC Name |
[3-(methylamino)phenyl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-13-11-6-4-5-10(9-11)12(15)14-7-2-3-8-14/h4-6,9,13H,2-3,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AULNFUGURCMDRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC(=C1)C(=O)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-3-(pyrrolidine-1-carbonyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



